![molecular formula C7H5N3O2 B189722 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 2067-84-7](/img/structure/B189722.png)
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
Overview
Description
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C₇H₅N₃O₂. It is known for its unique structure, which includes a fused pyridine and pyrazine ring system.
Preparation Methods
The synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling, and subsequent cyclization steps . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Derivatives
Recent studies have focused on the synthesis of novel derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. These derivatives are being investigated for their biological activities, particularly as covalent inhibitors targeting KRAS mutations associated with various cancers. The synthesis typically involves multi-step chemical reactions that yield compounds with varying substituents to enhance their pharmacological properties .
Cancer Treatment
One of the most promising applications of this compound derivatives is in cancer therapy. These compounds have been identified as effective KRAS covalent inhibitors. KRAS is a well-known oncogene implicated in many cancers, and inhibiting its activity can lead to reduced tumor growth and improved patient outcomes. Research has shown that specific derivatives can selectively target KRAS mutants, providing a targeted approach to cancer treatment .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound Derivative | Activity | Mechanism |
---|---|---|
Compound A | Anti-cancer | KRAS inhibition |
Compound B | Analgesic | D-amino acid oxidase inhibition |
Compound C | Antimicrobial | Disruption of bacterial cell wall |
Pain Management
Another significant application is in the field of pain management. The compound has been evaluated for its analgesic properties through inhibition of D-amino acid oxidase (DAAO). This enzyme plays a crucial role in the metabolism of D-serine, a neuromodulator involved in pain pathways. Inhibition of DAAO by certain derivatives has shown promising results in increasing D-serine levels and alleviating chronic pain symptoms in preclinical models .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound derivatives:
- Study on KRAS Inhibition : A study published in 2023 highlighted the synthesis and evaluation of new derivatives that effectively inhibit KRAS activity. These compounds showed significant anti-tumor effects in vitro and in vivo models .
- Analgesic Evaluation : Another research conducted on 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione revealed its potential as a potent DAAO inhibitor. The study reported significant analgesic effects when administered intrathecally and systemically in rodent models .
Mechanism of Action
The mechanism of action of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of the KRAS protein, which is involved in cell signaling pathways related to cancer . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-b]pyrazine-2,3-diol: This compound has a similar core structure but includes hydroxyl groups, which can alter its reactivity and applications.
1,2-Dihydropyrido[3,4-b]pyrazines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms and functional groups, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct reactivity and potential for diverse applications.
Biological Activity
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system comprising pyridine and pyrazine moieties. Its molecular formula is , with a molar mass of approximately 162.15 g/mol. The compound's structure contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have identified this compound derivatives as potential KRAS covalent inhibitors , which are crucial for treating various cancers. These derivatives have shown significant efficacy against cancer cell lines associated with KRAS mutations.
Compound Name | Activity | IC50 (μM) | References |
---|---|---|---|
This compound Derivative A | KRAS Inhibition | 0.07 | |
This compound Derivative B | Antiproliferative | 0.18 |
These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer progression.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It inhibits d-amino acid oxidase (DAAO), an enzyme implicated in neurodegenerative diseases. By inhibiting DAAO, the compound increases levels of d-serine in the brain, which is beneficial for synaptic transmission and neuroprotection.
In vitro assays demonstrated that this compound effectively inhibits DAAO activity, leading to enhanced neuroprotective effects in cellular models of neurodegeneration.
Analgesic Properties
Research has indicated that certain derivatives of this compound exhibit analgesic properties . These compounds can modulate pain pathways and have potential applications in pain management therapies.
Study on KRAS Inhibition
A notable study synthesized novel derivatives of this compound and evaluated their efficacy as KRAS inhibitors. The results indicated that these derivatives significantly reduced cell viability in KRAS-mutant cancer cell lines with IC50 values as low as 0.07 μM. This suggests a strong potential for these compounds in targeted cancer therapies .
Neuroprotective Study
In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced damage in PC12 cells. It was found to enhance cell survival rates significantly by inhibiting apoptosis pathways associated with mitochondrial dysfunction . This highlights its potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, and how do reaction conditions influence yields?
Basic Synthesis Methodology
A multicomponent approach using indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine in ethanol with 20 mol% p-toluenesulfonic acid (p-TSA) as a catalyst achieves yields of 82–89% under reflux for 9 hours. Polar solvents like ethanol enhance reaction efficiency compared to non-polar alternatives . For KRAS-targeted derivatives, modular synthesis involves introducing covalent warheads (e.g., acrylamides) at position 5 or 7 of the core scaffold, followed by Suzuki-Miyaura cross-coupling to optimize binding affinity .
Q. How can crystallographic data resolve structural ambiguities in this compound class?
Advanced Structural Characterization
Single-crystal X-ray diffraction (SHELXL/SHELXS) is critical for confirming regiochemistry and hydrogen-bonding patterns. For example, SHELX refinement can distinguish between keto-enol tautomers in the pyrazine-dione moiety, which impact reactivity and biological activity. Rigorous data collection (high-resolution < 1.0 Å) and twin-detection algorithms are recommended for complex heterocycles .
Q. What experimental assays validate KRAS inhibition by this compound derivatives?
Biological Activity Assessment
- Covalent Binding Studies : Mass spectrometry and [³H]-isotope labeling quantify covalent modification of KRAS G12C cysteine residues.
- Cell-Based Assays : Dose-response curves (IC₅₀) in NSCLC (H358) or pancreatic cancer (MIA PaCa-2) cell lines measure proliferation inhibition.
- Biochemical Assays : GTPase activity assays (e.g., GDP/GTP exchange rates) confirm target engagement .
Q. How do structural modifications affect antibiofilm activity against resistant pathogens?
Structure-Activity Relationship (SAR) Analysis
Alkyl substitution at position 1 (e.g., isopropyl or cyclopropyl groups) enhances biofilm disruption in P. aeruginosa (78.7% biomass reduction) and E. coli (91.2% reduction) at sub-MIC concentrations (25 mg/L). Carboxamide derivatives (e.g., compound 6g) show superior activity compared to ester analogs due to improved membrane permeability .
Q. How should researchers address contradictions in reported biological activity data?
Data Reconciliation Strategies
- Assay Variability : Standardize biofilm quantification (e.g., crystal violet staining with OD₆₃₀ normalization) and use nonparametric statistical tests (Kruskal-Wallis H-test) to account for non-Gaussian distributions .
- Negative Results : Antiproliferative assays (e.g., HL-60/HeLa cell lines) may show no activity despite SAR predictions, necessitating orthogonal validation (e.g., flow dichroism to rule out DNA intercalation) .
Q. What computational tools predict binding modes of these derivatives with KRAS?
Advanced Modeling Approaches
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model covalent interactions between the dione moiety and KRAS G12C. Free-energy perturbation (FEP) calculations optimize substituent effects (e.g., electron-withdrawing groups at position 3 improve electrophilicity). DFT studies (B3LYP/6-31G*) validate transition states for cysteine adduct formation .
Q. How can metabolic stability and pharmacokinetics (PK) be optimized for in vivo studies?
Advanced PK/PD Design
- Microsomal Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
- Prodrug Strategies : Mask the dione group as a methyl ester to enhance oral bioavailability, with enzymatic hydrolysis regenerating the active form .
Q. What analytical techniques confirm purity and degradation pathways?
Quality Control Protocols
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect hydrolytic degradation products (e.g., ring-opened amides).
- NMR Stability Studies : Monitor DMSO-d₆ solutions at 25°C/40°C for 72 hours to assess hydrolytic or oxidative degradation .
Q. How do electronic effects in the pyrazine-dione core influence redox properties?
Electrochemical Profiling
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) reveals reversible reduction peaks at -1.2 V to -1.5 V (vs. Ag/AgCl), correlating with electron-deficient aromatic systems. Substituents like nitro groups shift potentials by 0.3 V, impacting ROS generation in antimicrobial assays .
Q. What strategies improve selectivity over off-target kinases?
Advanced Target Profiling
Properties
IUPAC Name |
1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJWOFMAWQWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174716 | |
Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2067-84-7 | |
Record name | 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2067-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2067-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDO(2,3-B)PYRAZINE-2,3-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE8SL7WJ9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.